7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate
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Overview
Description
7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is a complex organic compound characterized by the presence of fluorine and trifluoromethylsulfonyl groups. This compound is notable for its unique chemical structure, which includes a benzo[b]oxepin ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[b]oxepin ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the trifluoromethylsulfonyl group: This is usually done using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like pyridine.
Esterification with pivalic acid: The final step involves esterification to introduce the pivalate group, typically using pivaloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]oxepin ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s binding affinity and selectivity, while the fluorine atom can influence the compound’s metabolic stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Triflidic acid: Known for its strong acidity and use in various chemical reactions.
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate: Shares a similar trifluoromethylsulfonyl group and pivalate ester structure.
Uniqueness
7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is unique due to the presence of the benzo[b]oxepin ring system, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.
Properties
Molecular Formula |
C16H16F4O6S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
[7-fluoro-5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzoxepin-8-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H16F4O6S/c1-15(2,3)14(21)25-13-8-12-9(7-10(13)17)11(5-4-6-24-12)26-27(22,23)16(18,19)20/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
IRBYGTZOTMDTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=CCCOC2=C1)OS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
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